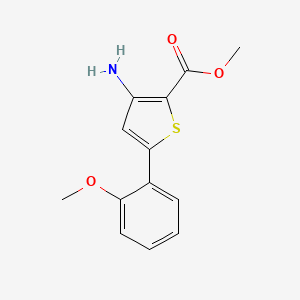
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(N)C=C(C2=CC=C(OC)C=C2)S1 . This indicates that the molecule contains a thiophene ring with a carboxylate group, an amino group, and a methoxyphenyl group attached .
Applications De Recherche Scientifique
Anti-Proliferative Activity
- Tumor Cell Selectivity: A study by Thomas et al. (2017) on derivatives of thiophenes, including ones similar to Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate, found pronounced anti-proliferative activity in certain tumor cells. The compounds showed selective inhibition of tumor cell proliferation, particularly in T-lymphoma, prostate, kidney, and hepatoma tumor cells, but were inactive against other cell lines like B-lymphoma and cervix carcinoma HeLa cells (Thomas et al., 2017).
Synthesis of Novel Compounds
- Formation of Thienopyrimidinones: A 2010 study by Hajjem et al. revealed that Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of [3,2-d]4(3H)thieno-pyrimidinones. This process aids in understanding the cyclization mechanism and the relative activities of ester and imidate groups (Hajjem et al., 2010).
Cytotoxic Agents Synthesis
- Synthesis and Structure Elucidation: Mohareb et al. (2016) explored the design and synthesis of novel thiophene and benzothiophene derivatives, aiming for potential anti-proliferative activity. This includes the creation of compounds like ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate, highlighting the versatility of thiophene derivatives in synthesizing new cytotoxic agents (Mohareb et al., 2016).
Additional Applications
- Antibacterial and Antifungal Activities: Vasu et al. (2005) studied two thiophene-3-carboxamide derivatives, showing both antibacterial and antifungal activities. This suggests the potential of thiophene derivatives in developing new antimicrobial agents (Vasu et al., 2005).
Safety And Hazards
Orientations Futures
Thiophene derivatives, including “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate”, are of interest to researchers due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.
Propriétés
IUPAC Name |
methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUWYJYMTZMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591627 |
Source


|
| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
CAS RN |
354811-94-2 |
Source


|
| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

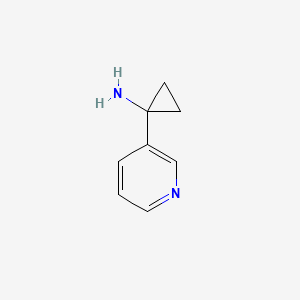
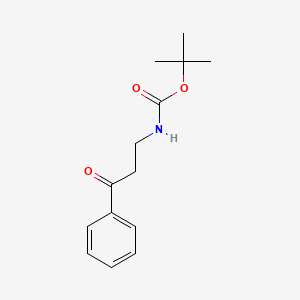
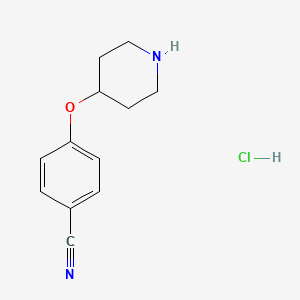


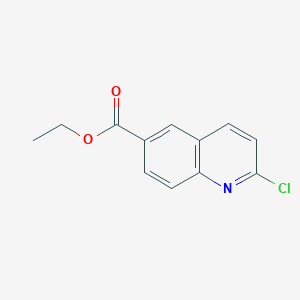



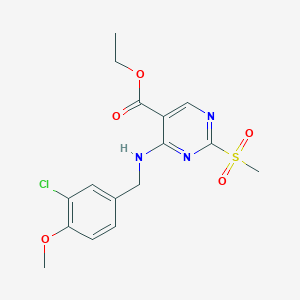

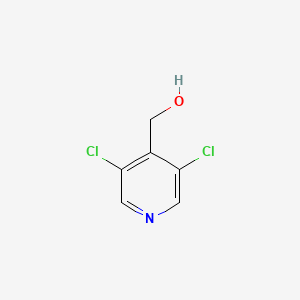
![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)
